molecular formula C19H31NO4 B14646388 Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate CAS No. 53251-86-8

Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate

Cat. No.: B14646388
CAS No.: 53251-86-8
M. Wt: 337.5 g/mol
InChI Key: XZLBXQZCBMFFQT-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is a synthetic organic compound characterized by a p-cymene aromatic core substituted with a hydroxypropoxy-isopropylamino side chain and an ethyl ester group. This structure shares similarities with β-adrenergic receptor ligands, particularly β-blockers, due to the presence of the 2-hydroxy-3-(isopropylamino)propoxy motif, a common pharmacophore in cardiovascular drugs .

Properties

CAS No.

53251-86-8

Molecular Formula

C19H31NO4

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C19H31NO4/c1-7-23-19(22)17-14(6)8-9-16(12(2)3)18(17)24-11-15(21)10-20-13(4)5/h8-9,12-13,15,20-21H,7,10-11H2,1-6H3

InChI Key

XZLBXQZCBMFFQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OCC(CNC(C)C)O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, starting with the preparation of the p-cymene backbone. This can be achieved through Friedel-Crafts alkylation of toluene with isobutylene, followed by oxidation to introduce the carboxylate group. The hydroxy and isopropylamino groups are then introduced through nucleophilic substitution reactions, using appropriate reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate group may produce an alcohol.

Scientific Research Applications

Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropylamino groups play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Pharmacological Data: No direct studies on the target compound’s receptor binding or therapeutic efficacy exist.
  • Synthetic Utility: Derivatives like the 2-propynylamino variant highlight its role as a scaffold for chemical modifications .
  • Metabolic Pathways : Predicted pathways include hydroxylation, dealkylation, and ester hydrolysis, based on metoprolol’s degradation patterns .

Biological Activity

Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate, with the molecular formula C19H31NO4C_{19}H_{31}NO_4 and a molar mass of approximately 337.45 g/mol, is a complex organic compound notable for its unique structure and potential biological activity. This compound features an ethyl ester functional group linked to a p-cymene moiety, alongside a hydroxy group and an isopropylamino group, which may contribute to its reactivity and bioactivity in various biological systems .

Research indicates that this compound may interact with specific biological targets, such as enzymes or receptors, potentially leading to therapeutic effects. Preliminary studies suggest potential anti-inflammatory and analgesic properties, although detailed mechanisms remain under investigation .

In Vitro Studies

In vitro analyses have been conducted to assess the compound's effects on various biological systems. These studies typically focus on the compound's ability to modulate enzyme activity or receptor interactions. For instance, research has indicated that compounds with similar structures often exhibit significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies

  • Anti-inflammatory Effects : A study explored the anti-inflammatory properties of structurally related compounds, suggesting that this compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Cytotoxicity : Another investigation evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it could selectively induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameMolecular FormulaMolar MassUnique Features
Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylateC18H29NO4323.4 g/molContains a dimethylamino group instead of isopropylamino
Mthis compoundC18H29NO4323.4 g/molMethyl ester variant; different reactivity profile
3-Propoxy-p-cymene-2-carboxylic acidC16H24O3264.37 g/molLacks amino substitutions; simpler structure

This table illustrates how structural modifications can influence biological activity and reactivity profiles among related compounds .

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas of focus include:

  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • ADMET Analysis : Evaluating absorption, distribution, metabolism, excretion, and toxicity to ensure drug-likeness and safety for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Esterification : Ethylation of the carboxyl group on the p-cymene core under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Propoxy Chain Introduction : Nucleophilic substitution of a halogenated intermediate (e.g., epichlorohydrin) with isopropylamine, followed by hydroxylation under controlled pH (7–9) to form the 2-hydroxy-3-(isopropylamino)propoxy moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the final product.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antioxidant Activity : DPPH and ABTS radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
  • Adrenergic Receptor Binding : Competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP12177A) to assess affinity for β-adrenergic receptors, given structural similarities to Esmolol .
  • Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via fluorometric assays, with indomethacin as a positive control .

Q. How is the compound characterized for structural confirmation?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.1–4.3 ppm, quartet) and isopropylamino protons (δ ~2.8–3.1 ppm, multiplet) .
    • HRMS : Exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺) to confirm molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How do stereochemical variations in the propoxy chain impact pharmacological activity?

  • Enantiomer-Specific Effects : Chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers, which can exhibit divergent β-adrenergic receptor binding (e.g., E1 vs. E2 in metoprolol metabolites) .
  • Structure-Activity Relationship (SAR) : Modifications to the hydroxy or isopropylamino groups (e.g., replacing isopropyl with tert-butyl) reduce solubility but may enhance receptor selectivity .

Q. What metabolic pathways and transformation products (TPs) are observed in biological systems?

  • Microbial Degradation : Studies using Haematococcus pluvialis reveal chiral TPs like α-hydroxymetoprolol (m/z 284.1858) and 4-[2-hydroxy-3-(isopropylamino)propoxy]benzaldehyde (m/z 238.1439), identified via LC-HRMS/MS and fragmentation patterns (e.g., loss of C₃H₆ or C₃H₉N) .
  • Enantiomer Stability : TPs retain chirality, necessitating enantiopure standards for quantitative analysis.

Q. How can contradictions in biological data (e.g., receptor affinity vs. functional activity) be resolved?

  • Functional Assays : Compare binding affinity (e.g., Ki from radioligand assays) with functional responses (e.g., cAMP inhibition in HEK-293 cells expressing β₂-adrenoceptors) .
  • Molecular Dynamics Simulations : Assess ligand-receptor interactions (e.g., hydrogen bonding with Ser203/Asn293 in β₁-adrenoceptors) to explain discrepancies between in vitro and in silico data .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiopurity?

  • Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) for enantioselective epoxide ring-opening during propoxy chain formation .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes racemization .

Safety and Handling

Q. What safety protocols are recommended for laboratory handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential amine volatility .
  • Spill Management : Neutralize residues with dilute acetic acid and adsorb using vermiculite .

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